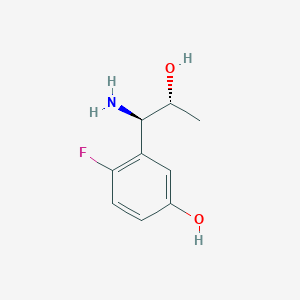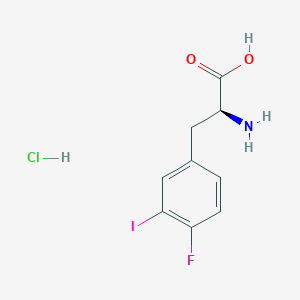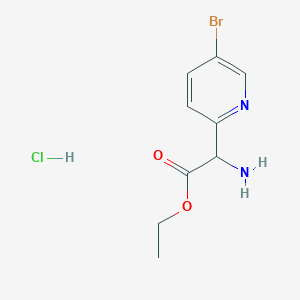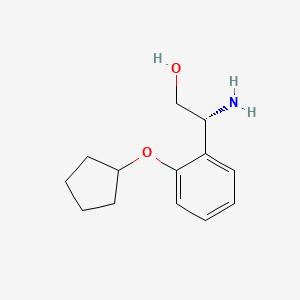
(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:
Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with phenol in the presence of a suitable catalyst to form the cyclopentyloxyphenyl ether.
Introduction of the amino group: The intermediate is then reacted with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups at the amino or hydroxyl positions.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-2-(2-methoxyphenyl)ethan-1-OL: A structurally similar compound with a methoxy group instead of a cyclopentyloxy group.
2-Amino-2-(2-ethoxyphenyl)ethan-1-OL: Another similar compound with an ethoxy group.
Uniqueness
(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-cyclopentyloxyphenyl)ethanol |
InChI |
InChI=1S/C13H19NO2/c14-12(9-15)11-7-3-4-8-13(11)16-10-5-1-2-6-10/h3-4,7-8,10,12,15H,1-2,5-6,9,14H2/t12-/m0/s1 |
Clave InChI |
ZEPOBESHRGVEEB-LBPRGKRZSA-N |
SMILES isomérico |
C1CCC(C1)OC2=CC=CC=C2[C@H](CO)N |
SMILES canónico |
C1CCC(C1)OC2=CC=CC=C2C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
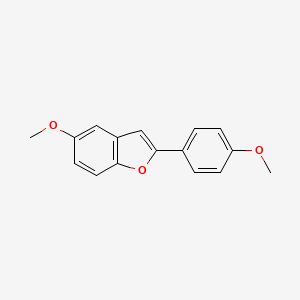
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
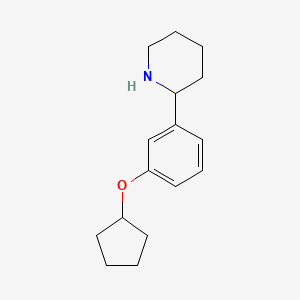
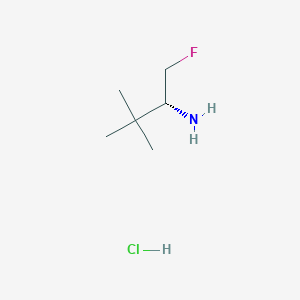

![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)

